molecular formula C22H23ClN4O2S B11287817 2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11287817
M. Wt: 443.0 g/mol
InChI Key: GPDMNVOIZDAQMO-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a morpholine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic substituents, such as the 4-chlorophenyl and 3,4-dimethylphenyl groups, are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via nucleophilic substitution reactions using thiol derivatives.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and aromatic rings.

    Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It has been investigated for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study enzyme inhibition and receptor binding in biological systems.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and aromatic substituents play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is unique due to the combination of its triazole ring, sulfanyl group, and morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H23ClN4O2S/c1-15-3-8-19(13-16(15)2)27-21(17-4-6-18(23)7-5-17)24-25-22(27)30-14-20(28)26-9-11-29-12-10-26/h3-8,13H,9-12,14H2,1-2H3

InChI Key

GPDMNVOIZDAQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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